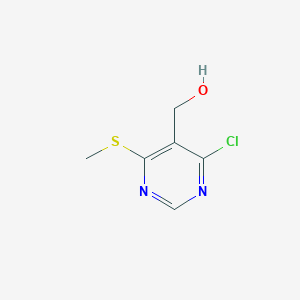![molecular formula C8H8ClNO B12971940 (R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12971940.png)
(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a chiral compound that belongs to the class of cyclopenta[b]pyridines. This compound is characterized by the presence of a chlorine atom at the 2-position and a hydroxyl group at the 7-position on the cyclopenta[b]pyridine ring system. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorinated cyclopentene derivative with a suitable nitrogen source, followed by hydroxylation at the 7-position. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can result in various substituted derivatives.
科学研究应用
Chemistry
In chemistry, ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it a valuable tool for studying enantioselective processes and for developing chiral drugs.
Medicine
In medicine, ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
作用机制
The mechanism of action of ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds to ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol include other cyclopenta[b]pyridine derivatives with different substituents at the 2- and 7-positions. Examples include:
- 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
- 2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Uniqueness
What sets ®-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol apart from similar compounds is its specific combination of a chlorine atom at the 2-position and a hydroxyl group at the 7-position. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC 名称 |
(7R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2/t6-/m1/s1 |
InChI 键 |
XZVGQEYEEUNMQM-ZCFIWIBFSA-N |
手性 SMILES |
C1CC2=C([C@@H]1O)N=C(C=C2)Cl |
规范 SMILES |
C1CC2=C(C1O)N=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


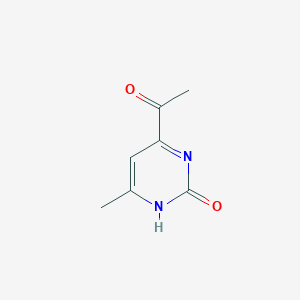
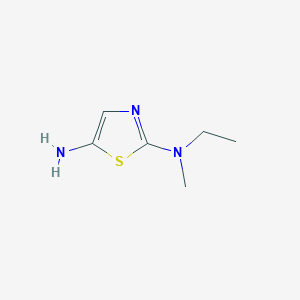
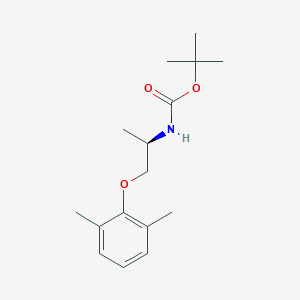
![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)


![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B12971885.png)
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)

![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)

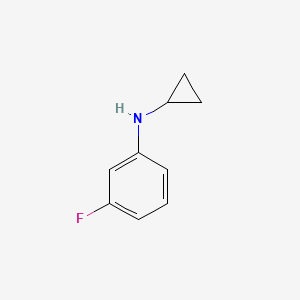
![8-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12971920.png)
